2-Allyl-3,5-dimethylphenol
Description
Structure
2D Structure
Properties
CAS No. |
26489-75-8 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3,5-dimethyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O/c1-4-5-10-9(3)6-8(2)7-11(10)12/h4,6-7,12H,1,5H2,2-3H3 |
InChI Key |
VJBNTMUSFMRWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CC=C)C |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 2 Allyl 3,5 Dimethylphenol
Functional Group Transformations of the Allyl Moiety
The double bond in the allyl group is susceptible to a range of addition and oxidative reactions, enabling its conversion into other important functional groups such as epoxides, aldehydes, ketones, and alcohols.
Epoxidation Reactions
The conversion of the allyl group in 2-Allyl-3,5-dimethylphenol to an epoxide results in the formation of 2-(2,3-epoxypropyl)-3,5-dimethylphenol, also known as 2-glycidyl-3,5-dimethylphenol. This transformation is a valuable synthetic step, as the resulting epoxide ring is a highly reactive intermediate that can be opened by various nucleophiles to introduce a wide range of functionalities.
Epoxidation of aryl allyl ethers and related compounds can be achieved using various oxidizing agents. organic-chemistry.org Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with a metal catalyst. organic-chemistry.orgnih.gov For instance, processes have been developed for the epoxidation of aryl allyl ethers using aqueous hydrogen peroxide or organic hydroperoxides in the presence of a transition metal catalyst, which can lead to high conversion rates. organic-chemistry.orgnih.gov The reaction involves the direct addition of an oxygen atom across the double bond of the allyl group.
| Starting Material | Reagent(s) | Product |
| This compound | Peroxy acid (e.g., m-CPBA) or H₂O₂/Catalyst | 2-(2,3-epoxypropyl)-3,5-dimethylphenol |
Oxidative Pathways to Aldehydes and Ketones
The allyl group can undergo oxidative cleavage, a reaction that breaks the carbon-carbon double bond to form carbonyl compounds. wikipedia.org The most common and effective method for this transformation is ozonolysis. wikipedia.org
When this compound is treated with ozone (O₃) followed by a reductive workup (e.g., using dimethyl sulfide, DMS), the double bond is cleaved to yield (2-hydroxy-3,5-dimethylphenyl)acetaldehyde and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield the corresponding carboxylic acid, (2-hydroxy-3,5-dimethylphenyl)acetic acid.
Other methods for the oxidative scission of olefins to carbonyl compounds include the use of ruthenium or osmium-based catalysts. youtube.com For example, a system of osmium tetroxide (OsO₄) as a catalyst with an oxidant like N-methylmorpholine N-oxide (NMO) can cleave olefinic bonds to give the corresponding carbonyl compounds. youtube.com
| Starting Material | Reagent(s) | Major Organic Product(s) |
| This compound | 1. O₃ 2. (CH₃)₂S (DMS) | (2-hydroxy-3,5-dimethylphenyl)acetaldehyde |
| This compound | 1. OsO₄ (cat.) 2. NaIO₄ | (2-hydroxy-3,5-dimethylphenyl)acetaldehyde |
Reduction Pathways to Alcohols
The allyl double bond can be reduced to form either a saturated alkyl chain or an alcohol, depending on the chosen reaction pathway.
Saturation to an Alkyl Group: Catalytic hydrogenation is a standard method to reduce a carbon-carbon double bond. Treating this compound with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) results in the saturation of the allyl group, yielding 2-propyl-3,5-dimethylphenol.
Conversion to an Alcohol: To form an alcohol from the allyl group, hydroboration-oxidation is the most common method. This two-step process provides anti-Markovnikov addition of water across the double bond. The reaction of this compound with a borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) followed by oxidation with hydrogen peroxide in a basic solution yields 3-(2-hydroxy-4,6-dimethylphenyl)propan-1-ol.
| Starting Material | Reagent(s) | Product |
| This compound | H₂, Pd/C | 2-Propyl-3,5-dimethylphenol |
| This compound | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(2-hydroxy-4,6-dimethylphenyl)propan-1-ol |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions at an allylic carbon are synthetically important transformations. libretexts.org These reactions can proceed through different mechanisms, such as S_N_2 or S_N_2', where the nucleophile attacks at the γ-carbon, leading to a rearranged product. youtube.comlibretexts.org Transition metals, particularly palladium, are often used to catalyze allylic substitution reactions, which proceed via a π-allyl complex intermediate. osti.gov
For this compound, direct nucleophilic substitution on the unsubstituted allyl chain is generally not feasible without prior modification, as there is no suitable leaving group. To facilitate substitution, the allyl group would typically first be functionalized, for example, by halogenation to create an allylic halide. This activated intermediate could then react with various nucleophiles. While mechanistically plausible, specific examples of nucleophilic substitution reactions performed directly on this compound are not extensively documented in the surveyed literature.
Isomerization Studies of the Allyl Chain
Double Bond Migration to Propenyl Isomers
The thermodynamically less stable terminal allyl group of this compound can be isomerized to the more stable internal propenyl group. This double bond migration results in the formation of (E)- and (Z)-2-(prop-1-en-1-yl)-3,5-dimethylphenol. The driving force for this reaction is the formation of a C=C double bond that is conjugated with the aromatic ring, which is an energetically favorable state. wikipedia.orglibretexts.org
This isomerization can be catalyzed by various means, including strong bases, acids, or transition metal catalysts. wikipedia.org For example, ruthenium-based catalysts like the Grubbs second-generation catalyst have been shown to be effective for the isomerization of allyl groups to 2-propenyl derivatives in a variety of functionally diverse compounds. osti.gov The mechanism can vary depending on the catalyst; acid-catalyzed isomerization involves protonation of the double bond to form a carbocation, followed by deprotonation at a different position to form the more stable conjugated double bond. wikipedia.org Some transition metal catalysts operate through a π-allyl mechanism or an alkyl mechanism involving metal hydride intermediates.
| Starting Material | Condition/Catalyst | Product(s) |
| This compound | Base, Acid, or Transition Metal Catalyst (e.g., Grubbs II) | (E)- and (Z)-2-(prop-1-en-1-yl)-3,5-dimethylphenol |
Catalytic Systems for Isomerization (e.g., Ruthenium, Osmium Catalysts)
The isomerization of this compound to its corresponding propenyl isomers represents a key transformation, yielding valuable chemical intermediates. This reaction involves the migration of the carbon-carbon double bond from the terminal (allyl) position to an internal (propenyl) position. The efficiency and selectivity of this process are significantly enhanced by the use of transition metal catalysts, with complexes of ruthenium being particularly well-studied and effective. Osmium, belonging to the same group as ruthenium, is also considered for its potential catalytic activity, though it is less commonly reported for this specific transformation.
Ruthenium Catalysts
Ruthenium-based complexes are highly efficient catalysts for the isomerization of allyl-substituted aromatic compounds. researchgate.net Extensive research on analogous substrates, such as eugenol (B1671780) and methyl chavicol (estragole), provides significant insight into the catalytic systems applicable to this compound. These studies reveal that the catalyst's structure, solvent, and reaction temperature are critical parameters influencing conversion rates and product selectivity. epa.gov
One of the most effective and commonly cited catalysts is Dichlorotris(triphenylphosphine)ruthenium(II), [RuCl2(PPh3)3]. researchgate.net Research has shown that this catalyst can achieve high conversion rates and selectivity for the thermodynamically more stable trans (E)-isomer of the propenyl product. epa.gov For instance, the isomerization of methyl chavicol using RuCl2(PPh3)3 in ethanol (B145695) resulted in a 99.7% conversion with 95.4% selectivity for trans-anethole. epa.gov Similarly, eugenol was converted to trans-isoeugenol with 99.8% conversion and 95.6% selectivity under similar conditions. researchgate.net
The solvent plays a crucial role in the catalytic process. Polar protic solvents like ethanol and methanol (B129727) have been found to be particularly effective, leading to higher reaction rates and selectivities compared to non-polar or polar aprotic solvents. epa.gov The reaction mechanism is believed to proceed through the formation of a ruthenium-hydride species, which then participates in a π-allyl intermediate pathway, facilitating the 1,3-hydrogen shift required for double bond migration. nih.gov Kinetic studies indicate that the initial reaction rates increase with higher concentrations of both the substrate and the catalyst. epa.gov
Recent investigations suggest that various ruthenium sources can evolve under reaction conditions to form highly active, low-valent peralkene Ru(II) species, which are the true catalytic agents. nih.govnih.gov This explains the remarkable catalytic activity observed even with part-per-million amounts of ruthenium compounds under solventless conditions at elevated temperatures. nih.gov
The table below summarizes research findings for the ruthenium-catalyzed isomerization of analogous allyl-substituted phenols and phenyl ethers.
| Substrate | Catalyst | Solvent | Temperature (°C) | Conversion (%) | Product | Selectivity (%) |
|---|---|---|---|---|---|---|
| Methyl Chavicol | RuCl2(PPh3)3 | Ethanol | Reflux | 99.7 | trans-Anethole | 95.4 |
| Eugenol | RuCl2(PPh3)3 | Ethanol | Reflux | 99.8 | trans-Isoeugenol | 95.6 |
| Methyl Chavicol | RuCl3(AsPh3)2·CH3OH | Methanol | Reflux | 94.2 | trans-Anethole | 98.6 |
| 4-(1-propenyloxy)butan-1-ol | [RuClH(CO)(PPh3)3] | Solvent-free | 120 | ~100 | Isomerized Product | High |
Osmium Catalysts
While osmium is a congener of ruthenium and is known to catalyze a variety of organic transformations, its application in the specific isomerization of allylphenols is not as extensively documented as that of ruthenium. Arene-osmium(II) complexes have been investigated in homogeneous catalysis for reactions such as transfer hydrogenation, hydrogenation, and various C-C bond-forming processes. mdpi.com Although these complexes show comparable or sometimes superior effectiveness to their ruthenium analogues in certain reactions, specific data on their utility for allylphenol isomerization remains limited. mdpi.com
The catalytic potential of osmium is evident in its ability to facilitate other olefin transformations, such as metathesis and migratory hydroboration, which involve the manipulation of carbon-carbon double bonds. nih.govresearchgate.net For example, the hexahydride complex OsH6(PiPr3)2 has been shown to induce the stoichiometric migratory hydrogenation of internal alkynes to terminal olefins. nih.gov This reactivity suggests that osmium complexes possess the fundamental capability to interact with and isomerize double bonds. However, detailed studies focusing on the isomerization of this compound or similar substrates using osmium catalysts are not widely available in the current literature. Further research is required to fully explore the potential of osmium-based systems as catalysts for this specific isomerization reaction and to establish optimal conditions and catalytic efficiencies.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For 2-Allyl-3,5-dimethylphenol, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The expected chemical shifts (δ) for the protons in this compound are predicted based on the analysis of structurally similar compounds, such as 2-allylphenol (B1664045) and various dimethylphenols.
The key proton signals can be assigned as follows:
Phenolic Hydroxyl (-OH): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.
Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments and are expected to appear as distinct signals.
Allyl Group Protons (-CH₂-CH=CH₂): This group will show a more complex pattern. The -CH₂- protons adjacent to the aromatic ring will appear as a doublet. The internal vinyl proton (-CH=) will be a multiplet due to coupling with the adjacent -CH₂- and terminal =CH₂ protons. The two terminal vinyl protons (=CH₂) will be distinct and appear as doublets of doublets.
Methyl Protons (-CH₃): The two methyl groups at positions 3 and 5 are chemically equivalent and will therefore appear as a single, sharp singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenolic -OH | 4.5 - 5.5 | Broad Singlet (s) |
| Aromatic H-4 | 6.6 - 6.8 | Singlet (s) |
| Aromatic H-6 | 6.6 - 6.8 | Singlet (s) |
| Allyl -CH₂- | 3.3 - 3.5 | Doublet (d) |
| Allyl -CH= | 5.9 - 6.1 | Multiplet (m) |
| Allyl =CH₂ (trans) | 5.0 - 5.2 | Doublet (d) |
| Allyl =CH₂ (cis) | 5.0 - 5.2 | Doublet (d) |
| 3,5-Dimethyl -CH₃ | 2.2 - 2.4 | Singlet (s) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom.
The expected assignments for the carbon signals are as follows:
Aromatic Carbons: The six carbons of the benzene (B151609) ring will have distinct chemical shifts. The carbon bearing the hydroxyl group (C-1) will be the most deshielded in the aromatic region. The carbons with the allyl (C-2) and methyl (C-3, C-5) substituents will also have characteristic shifts, as will the unsubstituted carbons (C-4, C-6).
Allyl Group Carbons: The three carbons of the allyl group will each give a separate signal in the aliphatic and alkene regions of the spectrum.
Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Ar-COH) | 150 - 155 |
| C-2 (Ar-C-Allyl) | 125 - 130 |
| C-3, C-5 (Ar-C-CH₃) | 135 - 140 |
| C-4, C-6 (Ar-CH) | 115 - 125 |
| Allyl -CH₂- | 30 - 35 |
| Allyl -CH= | 135 - 140 |
| Allyl =CH₂ | 115 - 120 |
| 3,5-Dimethyl -CH₃ | 20 - 25 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₄O), the expected exact mass of the molecular ion [M]⁺ can be calculated. This precise mass measurement is a key identifier for the compound.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| Molecular Ion [M]⁺ | C₁₁H₁₄O⁺ | 162.1045 |
| [M+H]⁺ | C₁₁H₁₅O⁺ | 163.1123 |
| [M+Na]⁺ | C₁₁H₁₄ONa⁺ | 185.0942 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis, this compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed. For this compound, common fragmentation pathways would likely involve the loss of the allyl group or a methyl group, leading to the formation of stable fragment ions. The retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer together provide a high degree of confidence in the identification of the compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Allyl, Methyl) | Stretching | 2850 - 3000 |
| Alkene C=C (Allyl) | Stretching | 1640 - 1680 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Phenolic C-O | Stretching | 1200 - 1260 |
| Alkene =C-H (Allyl) | Bending (out-of-plane) | 910 - 990 |
| Aromatic C-H | Bending (out-of-plane) | 800 - 900 |
The broad band in the high-frequency region is characteristic of the O-H stretching of the hydroxyl group. The bands just above 3000 cm⁻¹ are due to the C-H stretching of the aromatic and vinyl protons, while those just below 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic protons of the allyl and methyl groups. The C=C stretching vibrations of the allyl and aromatic groups appear in the 1450-1680 cm⁻¹ region. The strong absorption around 1200-1260 cm⁻¹ is indicative of the C-O stretching of the phenol (B47542). Finally, the out-of-plane bending vibrations for the alkene and aromatic C-H bonds provide further structural confirmation.
X-ray Diffraction (XRD) and Crystal Structure Analysis
X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, researchers can deduce the three-dimensional arrangement of atoms within the crystal.
For this compound, a successful single-crystal XRD analysis would yield precise information about its solid-state structure. Key parameters that would be determined include:
Crystal System: The classification of the crystal structure based on its symmetry (e.g., monoclinic, orthorhombic, etc.).
Space Group: A more detailed description of the crystal's symmetry, including translational symmetry elements.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, and c) and the angles between them (α, β, and γ), which define the fundamental repeating unit of the crystal lattice.
Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell, which allows for the determination of bond lengths, bond angles, and torsion angles.
Intermolecular Interactions: Insights into how molecules of this compound pack together in the solid state, including any hydrogen bonding or other non-covalent interactions.
Currently, there are no published crystallographic data for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, a data table for its crystal structure cannot be provided at this time.
Table 1: Hypothetical X-ray Diffraction Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)
| Parameter | Value |
|---|---|
| Crystal system | Not available |
| Space group | Not available |
| a (Å) | Not available |
| b (Å) | Not available |
| c (Å) | Not available |
| α (°) | Not available |
| β (°) | Not available |
| γ (°) | Not available |
| Volume (ų) | Not available |
| Z | Not available |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic compound like this compound, this typically involves combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO2) and water (H2O), are collected and weighed. From the masses of CO2 and H2O produced, the mass percentages of carbon (C) and hydrogen (H) in the original sample can be calculated. The percentage of oxygen (O) is often determined by difference.
The molecular formula of this compound is C₁₁H₁₄O. Based on this formula, the theoretical elemental composition can be calculated. Experimental elemental analysis would aim to verify these theoretical percentages, which also serves as a crucial check of the compound's purity.
Table 2: Theoretical vs. Experimental Elemental Analysis of this compound
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 81.44 | Not available |
| Hydrogen (H) | 8.70 | Not available |
| Oxygen (O) | 9.86 | Not available |
No specific experimental elemental analysis data for this compound has been reported in the searched scientific literature. The accepted deviation between theoretical and experimental values is typically within ±0.4% to confirm the identity and purity of a synthesized compound.
Structure Activity Relationship Sar Studies and Molecular Design
Correlating Molecular Architecture with Functional Properties
The basic molecular framework of a phenolic compound determines its fundamental properties, which are then modulated by the various functional groups attached to it. ijhmr.com Variations in the chemical structure of flavonoids, a class of phenolic compounds, lead to a wide range of biological effects, underscoring the importance of understanding these structural differences for therapeutic applications. ijhmr.com
Studies on Substituted Allylphenol Derivatives
The study of substituted allylphenol derivatives is crucial for understanding how modifications to the basic structure of 2-Allyl-3,5-dimethylphenol can alter its chemical and biological activities. By introducing different substituents at various positions on the phenol (B47542) ring, researchers can fine-tune the molecule's properties.
Substituents on the benzene (B151609) ring of a phenol can profoundly influence the reactivity and selectivity of the molecule in chemical reactions, particularly in electrophilic aromatic substitution. lumenlearning.comscribd.com These substituents can be broadly classified as either activating or deactivating groups. libretexts.org
Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlibretexts.org Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-CH3) groups. libretexts.org Activating groups generally direct incoming electrophiles to the ortho and para positions. scribd.com The methyl groups at positions 3 and 5 of this compound are examples of activating groups.
Deactivating Groups: These groups withdraw electron density from the benzene ring, making it less nucleophilic and less reactive towards electrophiles. lumenlearning.comscribd.com Examples include nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups. libretexts.org Deactivating groups typically direct incoming electrophiles to the meta position. libretexts.org
The influence of substituents on the reactivity and properties of allylphenol derivatives can be further broken down into steric and electronic effects.
Electronic Effects: These effects arise from the ability of a substituent to donate or withdraw electron density, which can occur through two primary mechanisms: the inductive effect and the resonance effect. lumenlearning.comlibretexts.org
The inductive effect is the transmission of charge through sigma bonds, influenced by the electronegativity of the atoms. lumenlearning.comlibretexts.org
The resonance effect involves the delocalization of pi electrons between the substituent and the aromatic ring. libretexts.org For example, an electron-donating methoxy (B1213986) group can increase the stabilization of a resulting aryloxy radical through electron delocalization after hydrogen donation by the hydroxyl group. nih.gov
Steric Effects: These effects relate to the physical size and shape of the substituents. rsc.org Bulky substituents can hinder the approach of reactants to a particular site on the molecule, a phenomenon known as steric hindrance. rsc.orgresearchgate.net This can influence the regioselectivity of a reaction, favoring substitution at less sterically crowded positions. In some cases, steric hindrance can be influenced by electronic factors. acs.org The presence of bulky substituents can also lead to the release of steric repulsion in the transition state of a reaction.
The combination of these steric and electronic effects ultimately dictates the chemical behavior and biological activity of substituted allylphenol derivatives. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ijsmr.in These models are valuable tools for predicting the activity of new, unsynthesized compounds and for gaining insights into the molecular properties that are important for a specific biological effect. imist.maresearchgate.net
For phenolic compounds, QSAR models are frequently developed to predict their antioxidant activity. imist.maresearchgate.net These models typically use a set of molecular descriptors to quantify various aspects of the chemical structure. These descriptors can be categorized as:
Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. imist.maresearchgate.net
Steric Descriptors: Which describe the size and shape of the molecule.
Hydrophobic Descriptors: Such as the partition coefficient (logP), which measures the molecule's lipophilicity.
Topological Descriptors: Which are numerical representations of the molecular structure. researchgate.net
Once a set of descriptors is calculated for a series of phenolic compounds with known activities, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN) are used to build the QSAR model. researchgate.netimist.ma
| QSAR Modeling Component | Description | Examples of Descriptors/Methods for Phenolic Compounds |
|---|---|---|
| Activity Data | Experimentally determined biological activity (e.g., antioxidant capacity, cytotoxicity). | IC50 values for DPPH radical scavenging. imist.ma |
| Molecular Descriptors | Numerical values that characterize the structure and properties of the molecules. | Heat of formation (Hf), E(HOMO), E(LUMO), Number of hydroxyl groups, LogP. nih.gov |
| Statistical Methods | Algorithms used to build the mathematical model correlating descriptors with activity. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Principal Component Analysis (PCA). imist.ma |
| Model Validation | Assessing the statistical significance and predictive ability of the developed model. | Cross-validation (Q²), correlation coefficient (R²). researchgate.net |
Successful QSAR models can be used to estimate the antioxidant activities of new substituted phenolic compounds, thereby guiding the design of more potent antioxidants. nih.gov For instance, studies have shown that the antioxidant capacities of flavonoids are largely determined by the number and location of hydroxyl groups on their ring system. nih.gov
Polymerization Research and Material Science Applications
Polymerization of 2-Allyl-3,5-dimethylphenol as a Monomer
The homopolymerization of allyl monomers, including this compound, via conventional free-radical polymerization methods presents significant challenges. Unlike typical vinyl monomers such as styrene (B11656) or acrylates, allyl compounds tend to produce polymers of low molecular weight, often limited to oligomers. researchgate.net This behavior is attributed to a process known as degradative chain transfer.
During radical polymerization, the propagating polymer radical can abstract a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of a monomer molecule. This transfer event terminates the growing polymer chain and creates a new, resonance-stabilized allylic radical. This allylic radical is relatively stable and, consequently, less reactive, making it inefficient at initiating a new polymer chain. This frequent chain transfer process effectively limits the achievable degree of polymerization. researchgate.net
While direct, high-molecular-weight homopolymers of this compound are not readily synthesized via standard radical pathways, its true potential is realized when used in conjunction with other monomers or as a functional modifier for existing polymers.
Copolymerization with Other Monomers
Copolymerization represents a key strategy for incorporating the functional attributes of this compound into polymer chains. By copolymerizing it with more reactive vinyl monomers (e.g., styrene, acrylates), the allyl group can be integrated into the polymer backbone, providing a pendant reactive site for subsequent modifications or cross-linking.
A primary consideration in copolymerization is the significant difference in reactivity between the allyl monomer and the comonomer, quantified by their reactivity ratios (r1 and r2). Allyl monomers typically exhibit low reactivity ratios (r < 1), indicating a preference for the comonomer radical to add to another comonomer molecule rather than the allyl monomer. researchgate.net For instance, studies on the copolymerization of allyl phenol (B47542) (a structurally similar monomer) with styrene have shown this disparity. researchgate.net This often results in low incorporation of the allyl monomer into the copolymer chain and requires specific polymerization strategies, such as a programmed, gradual feed of the more reactive monomer, to achieve a more uniform copolymer composition. gantrade.com
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1• + M1) | r2 (M2• + M2) | Copolymer Tendency |
|---|---|---|---|---|
| Styrene | Allyl Alcohol | ~60 | ~0 | Block-like (mostly Styrene) |
| Vinyl Chloride | Allyl Chloride | ~2.9 | ~0.04 | Low Allyl Chloride incorporation |
| Allyl Acetate | Vinyl Acetate | ~0.7 | ~1.0 | More random incorporation |
Note: The data in the table are representative values for allyl systems and illustrate the typical low reactivity of allyl monomers. Specific ratios for this compound would require dedicated experimental study.
Formation of Phenolic Resins and Poly(phenylene ether) Derivatives
The most significant applications of this compound are in the synthesis and modification of high-performance thermosetting resins, namely phenolic resins and poly(phenylene ether) derivatives.
Phenolic Resins: Conventional phenolic resins (novolacs and resols) are produced through the condensation reaction of phenols with formaldehyde, which releases water as a byproduct. nasa.gov This can lead to voids and defects in the final cured composite materials. Incorporating this compound or other allyl-functional phenols into the resin structure provides a route to an "addition cure" mechanism. nasa.gov The pendant allyl groups can undergo cross-linking via thermal or peroxide-initiated radical polymerization, which does not produce volatile byproducts. This results in materials with higher integrity, improved mechanical properties, and greater thermal stability. nasa.govcore.ac.uk
Poly(phenylene ether) Derivatives: Poly(2,6-dimethyl-1,4-phenylene ether), also known as polyphenylene oxide (PPO), is a high-performance thermoplastic known for its excellent thermal stability, dimensional stability, and low water absorption. researchgate.net However, its thermoplastic nature limits its use in applications requiring high solvent resistance or elevated temperature performance. By chemically modifying the PPO backbone to introduce allyl groups, a thermosetting version known as allylated polyphenylene ether (A-PPE) can be created. researchgate.netmrs-j.org this compound can be conceptualized as a functional building block for creating such structures. The cross-linking of these allyl groups converts the thermoplastic PPO into a thermoset network, significantly enhancing its glass transition temperature (Tg) and solvent resistance while retaining the excellent dielectric properties of the original PPO. researchgate.netmrs-j.org
| Property | Standard PPE (Thermoplastic) | Cured A-PPE (Thermoset) |
|---|---|---|
| Glass Transition Temp. (Tg) | ~215 °C | > 217 °C (up to 300 °C) researchgate.net |
| Solvent Resistance (e.g., to Toluene) | Soluble | Insoluble / Excellent Resistance researchgate.net |
| Dielectric Constant (1 MHz) | ~2.6 | ~2.5 - 2.8 researchgate.netmrs-j.org |
| Dissipation Factor (1 MHz) | ~0.001 | ~0.001 mrs-j.org |
| Curing Mechanism | N/A (Thermoplastic) | Addition Polymerization (via Allyl Groups) mrs-j.org |
Design of Polymers with Tailored Properties
The incorporation of this compound into polymer architectures is a deliberate strategy for designing materials with specific, high-value properties. The pendant allyl group serves as a versatile functional handle that enables several design possibilities:
Cross-linkable Systems: The primary application is to create thermosetting polymers from traditionally thermoplastic or novolac precursors. The thermal curing of the allyl groups leads to the formation of a robust, three-dimensional network. This network structure is directly responsible for enhanced thermal stability, increased stiffness, superior mechanical strength, and excellent resistance to chemical solvents. researchgate.netmrs-j.orgdiva-portal.org This approach is critical for producing materials for demanding applications like multilayer printed circuit boards, where low dielectric loss and high thermal stability are paramount. mrs-j.org
Post-Polymerization Modification: The allyl double bond is a reactive site that can undergo a variety of chemical transformations after the initial polymer has been formed. This allows for further tailoring of material properties. For example, thiol-ene "click" chemistry can be used to efficiently and selectively attach a wide range of molecules to the polymer backbone under mild conditions. nih.govrsc.org This could be used to modify surface properties (e.g., hydrophobicity), attach bioactive molecules, or introduce other functionalities without altering the main polymer backbone.
Control of Curing Profile: The curing of allyl-functionalized resins can be initiated thermally or with the addition of radical initiators like peroxides. mrs-j.org This provides control over the curing temperature and rate, allowing the processing conditions to be adapted to specific manufacturing requirements, similar to conventional epoxy laminate processing. mrs-j.org
Elimination of Volatiles: As mentioned, using the allyl groups for addition-cure cross-linking in phenolic resins avoids the generation of water or other small-molecule byproducts. This is a crucial design feature for fabricating high-quality, void-free composite materials, leading to superior mechanical performance and reliability. nasa.gov
Catalytic Applications and Mechanistic Insights
Heterogeneous Catalysis in Transformations of Allylphenols
Heterogeneous catalysis is pivotal in the transformation of allylphenols and their synthetic precursors, offering significant advantages in terms of catalyst separation, reusability, and process efficiency. begellhouse.com A key transformation in this context is the Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of allyl phenyl ethers to produce ortho-allylphenols. wikipedia.orglibretexts.org This reaction is a powerful tool for carbon-carbon bond formation on an aromatic ring. wikipedia.org
In the realm of heterogeneous catalysis, solid acid catalysts are employed to facilitate this rearrangement under milder conditions than traditional thermal methods. thieme-connect.de The use of a solid catalyst in a liquid-phase reaction simplifies the work-up procedure, as the catalyst can be easily removed by filtration. This approach avoids the corrosive and environmentally hazardous nature of homogeneous catalysts. researchgate.net The transformation of allyl phenyl ethers to allylphenols is of industrial importance for the synthesis of fine chemicals, polymers, and pharmaceuticals. researchgate.net
For instance, the Claisen rearrangement of allyl-2,6-dimethylphenyl ether to 4-allyl-2,6-xylenol serves as a representative example of such transformations. begellhouse.comorganic-chemistry.org This reaction highlights the efficacy of heterogeneous catalysts in achieving high selectivity for the desired allylphenol product. organic-chemistry.org The catalyst's solid nature ensures that it does not contaminate the product stream, a crucial aspect for industrial applications.
Role of Solid Acid Catalysts (e.g., UDCaT-5)
Solid acid catalysts are instrumental in the Claisen rearrangement of allyl phenyl ethers, and among them, UDCaT-5 has demonstrated exceptional activity and selectivity. organic-chemistry.org UDCaT-5 is a zirconia-based solid superacid catalyst characterized by a high sulfur content and the preservation of the tetragonal phase of zirconia. researchgate.net These properties contribute to its high acidity and catalytic performance.
In the Claisen rearrangement of substituted allyl phenyl ethers, UDCaT-5 has been shown to be a highly efficient and environmentally benign catalyst. wikipedia.orgresearchgate.net Its application leads to a 100% selective conversion towards the corresponding allylphenols. organic-chemistry.orgwikipedia.org The superacidity of UDCaT-5 allows the reaction to proceed under milder conditions compared to non-catalyzed thermal rearrangements, thus saving energy and minimizing side reactions.
The superiority of UDCaT-5 over other solid acid catalysts, such as heteropolyacids supported on mesoporous silica (B1680970) or clays (B1170129), has been established in the synthesis of 4-allyl-2,6-xylenol from allyl-2,6-dimethylphenyl ether. begellhouse.comorganic-chemistry.org Its robust nature also allows for its reuse across multiple reaction cycles without a significant loss of activity, which is a key advantage for industrial-scale production. organic-chemistry.org
Kinetics and Mechanistic Interpretation of Catalytic Reactions
The study of kinetics and reaction mechanisms provides valuable insights into the catalytic performance of solid acids like UDCaT-5 in the transformation of allylphenols. For the Claisen rearrangement of allyl-2,6-dimethylphenyl ether to 4-allyl-2,6-xylenol using UDCaT-5, a kinetic model has been developed. begellhouse.comorganic-chemistry.org This model is essential for understanding the reaction pathways and for optimizing reaction conditions.
The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. libretexts.org In the presence of a solid acid catalyst like UDCaT-5, the reaction mechanism is believed to involve the protonation of the ether oxygen by the acid sites on the catalyst surface. This protonation facilitates the cleavage of the C-O bond and the subsequent intramolecular rearrangement.
The high selectivity observed with UDCaT-5 suggests that the catalyst's active sites are well-suited to promote the desired rearrangement pathway while suppressing potential side reactions. The mechanistic interpretation derived from kinetic studies helps in the rational design of more efficient and selective catalysts for the synthesis of specific allylphenol isomers. organic-chemistry.org
Sustainable Catalysis in Organic Synthesis
The principles of sustainable or "green" chemistry are increasingly important in both academic research and industrial processes. The use of heterogeneous catalysts like UDCaT-5 in the synthesis of allylphenols aligns well with these principles. Sustainable catalysis aims to reduce waste, minimize energy consumption, and use renewable resources. researchgate.net
The application of UDCaT-5 in the Claisen rearrangement of allyl phenyl ethers exemplifies sustainable catalysis in several ways:
Atom Economy: The rearrangement reaction is inherently atom-economical as all the atoms of the reactant are incorporated into the product.
Process Efficiency: The high activity of the catalyst allows for lower reaction temperatures and shorter reaction times, leading to energy savings.
Environmental Impact: The use of a solid catalyst eliminates the need for corrosive and difficult-to-separate homogeneous catalysts, thereby reducing the environmental footprint of the process. wikipedia.org
By developing and utilizing robust and efficient heterogeneous catalysts, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes for valuable compounds like 2-Allyl-3,5-dimethylphenol and its isomers.
Environmental Fate and Degradation Studies of Phenolic Compounds
Microbial Biodegradation Pathways of Dimethylphenols
The biodegradation of dimethylphenols (DMPs), which are common constituents in effluents from petrochemical industries, is a critical process for their removal from the environment. researchgate.net Various bacterial strains have been shown to degrade different isomers of dimethylphenol through distinct catabolic pathways. nih.gov
Research on bacteria isolated from river water polluted with phenolic compounds has demonstrated that the degradation pathways are isomer-specific and depend on the microbial strains involved. nih.gov For instance, certain Pseudomonas species are capable of degrading DMPs. Pseudomonas mendocina PC1 utilizes a meta-cleavage pathway for the degradation of p-cresol (B1678582), and its catechol 2,3-dioxygenase activity is induced by dimethylphenols. nih.gov In contrast, strains of P. fluorescens degrade p-cresol via the protocatechuate ortho-cleavage pathway. nih.gov
The degradation of specific DMP isomers can lead to the formation of intermediate or dead-end products. For example, 2,4-DMP and 3,4-DMP can be converted into 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, respectively, which may resist further degradation by certain strains. nih.gov The degradation of 3,4-DMP can also lead to the transient accumulation of 4-hydroxy-2-methylbenzaldehyde, which can inhibit the breakdown of other phenols present in a mixture. nih.gov
A strain of Delftia sp., designated LCW, isolated from a constructed wetland, has shown the ability to degrade a range of DMP isomers, including 3,4-, 2,3-, 2,4-, 2,5-, and 3,5-DMP. researchgate.net This bacterium initiates the degradation by oxidizing the aromatic ring using a phenol (B47542) hydroxylase, followed by a meta-cleavage pathway. researchgate.net However, for 2,5-DMP and 3,5-DMP, this pathway does not lead to complete mineralization. researchgate.net Another study identified a novel metabolic pathway for 3,5-dimethylphenol (B42653) (3,5-xylenol) in strain CHJ602, involving the oxidation of a methyl group to form 3-hydroxy-5-methylbenzoate, which is then metabolized via the protocatechuate pathway. researchgate.net
The effectiveness of biodegradation can be enhanced by using mixed microbial cultures. A combination of bacterial strains with different catabolic capabilities can overcome the limitations observed in axenic cultures, such as the accumulation of inhibitory intermediates. nih.gov
Table 1: Microbial Degradation of Dimethylphenol Isomers
| Dimethylphenol Isomer | Degrading Microorganism(s) | Pathway/Key Enzymes | Metabolites/End Products |
|---|---|---|---|
| 2,4-DMP, 3,4-DMP | Pseudomonas sp. | Varies by strain | 4-hydroxy-3-methylbenzoic acid, 4-hydroxy-2-methylbenzoic acid (dead-end products) nih.gov |
| p-Cresol (as model) | Pseudomonas mendocina PC1 | meta-cleavage pathway | - |
| p-Cresol (as model) | Pseudomonas fluorescens | ortho-cleavage pathway | - |
| 3,4-, 2,3-, 2,4-, 2,5-, 3,5-DMP | Delftia sp. LCW | Phenol hydroxylase, meta-cleavage | Mineralization for some isomers; incomplete for 2,5- and 3,5-DMP researchgate.net |
Oxidative Degradation Mechanisms in Environmental Compartments
In the atmosphere, dimethylphenols are highly reactive, and their dominant degradation process is the gas-phase reaction with hydroxyl (OH) radicals. acs.org This oxidation process is crucial in atmospheric chemistry and can be initiated through several mechanisms:
H-atom abstraction from the phenolic hydroxyl group. acs.org
H-atom abstraction from one of the methyl groups. acs.org
H-atom abstraction from the aromatic ring. acs.org
Electrophilic addition of the OH radical to the aromatic ring. acs.org
The specific positions of the methyl and hydroxyl groups on the aromatic ring significantly influence the reactivity of the dimethylphenol isomer towards the OH radical. acs.org Following the initial reaction, subsequent steps involving oxygen (O₂) addition lead to the formation of aromatic peroxy radicals. These radicals can then be converted into various products, including hydroperoxides, aldehydes, epoxides, and bicyclic radicals. acs.org The estimated atmospheric half-life for vapor-phase dimethylphenol reacting with photochemically-produced hydroxyl radicals is approximately 3 to 6 hours. nih.gov For 3,4-dimethylphenol (B119073) specifically, the half-life is estimated to be 4.7 hours. nih.gov
In aqueous environments, oxidative degradation can be achieved through advanced oxidation processes (AOPs). For instance, the electrochemical oxidation of 2,3-dimethylphenol (B72121) using a novel Ti/PANI/PbO₂-Ce electrode has been shown to be effective. researchgate.net Mechanistic studies indicate that hydroxyl radicals (•OH) are the primary drivers of the degradation process. researchgate.net Photocatalytic systems also offer a robust method for degrading DMPs. The degradation of 2,6-dimethylphenol (B121312) can be achieved using TiO₂ under UV radiation, and the rate can be significantly enhanced by the addition of hydrogen peroxide (H₂O₂) or ferric ions (Fe(III)). tandfonline.com The mechanism in the presence of Fe(III) involves not only HO• radicals but also the formation of a 2,6-dimethylphenoxyl radical through the interaction of excited-state Fe(III) with the parent compound. tandfonline.com
Sorption and Intercalation with Clay Minerals and Environmental Matrices
The interaction of dimethylphenols with soil and sediment components, particularly clay minerals, is a key factor in their environmental mobility and fate. Clay minerals can adsorb organic compounds through various mechanisms, including cation exchange, hydrogen bonding, ion-dipole interactions, and van der Waals forces. jwent.netgeologyscience.ru
Studies on the sorption of phenols on smectite clays (B1170129) have shown that these minerals can catalyze the polymerization of the organic molecules. cambridge.org For example, 2,6-dimethylphenol has been observed to polymerize on smectite surfaces. cambridge.org The extent of sorption and polymerization is influenced by the exchangeable cations present in the clay (in the order Fe³⁺ > Al³⁺ > Ca²⁺ > Na⁺) and the presence of oxygen. cambridge.org Both sorption and polymerization are significantly higher in an aerobic environment (air) compared to an anaerobic one (nitrogen). cambridge.org This suggests that in anaerobic conditions, such as those found in some landfill sites, the transport of phenols to groundwater may be facilitated due to reduced polymerization and sorption. cambridge.org
The process by which organic molecules penetrate the interlayer space of clay minerals is known as intercalation. geologyscience.rusemanticscholar.org This can occur with neutral organic compounds, displacing water molecules that may be present. geologyscience.ru The ability of a compound to intercalate depends on factors such as the layer charge of the clay mineral and the properties of the organic molecule. semanticscholar.org The presence of organic matter, such as humic acid, coated on clay surfaces can also influence the sorption of organic pollutants, either by enhancing or suppressing it depending on the specific conditions. researchgate.net
Table 2: Factors Influencing Sorption of Phenolic Compounds on Clay Minerals
| Factor | Influence on Sorption/Polymerization | Reference |
|---|---|---|
| Exchangeable Cation | Sorption and polymerization decrease in the order: Fe³⁺ > Al³⁺ > Ca²⁺ > Na⁺ | cambridge.org |
| Atmospheric Condition | Significantly higher sorption and polymerization in the presence of air vs. nitrogen | cambridge.org |
| Clay Mineral Type | Smectite clays catalyze the polymerization of 2,6-dimethylphenol | cambridge.org |
| Organic Coatings | Humic acid on clay surfaces can enhance or suppress pesticide sorption | researchgate.net |
Air-Water Partitioning Behavior
The air-water partitioning coefficient (Kaw), often related to the Henry's Law constant (H), is a critical parameter for assessing the environmental distribution of a chemical compound. It describes the equilibrium distribution of a substance between the gas and aqueous phases.
Measurements of relative volatilities from dilute aqueous solutions have been conducted for a range of phenolic compounds, including several dimethylphenol isomers (2,3-DMP, 2,4-DMP, 2,5-DMP, 2,6-DMP, 3,4-DMP, and 3,5-DMP), at temperatures between 75-100 °C. osti.govacs.org This data, along with aqueous solubility measurements, has been used to determine Henry's law constants and air-water partition coefficients over a range of temperatures. osti.govacs.org The aqueous solubilities for 2,3-DMP, 2,5-DMP, 2,6-DMP, 3,4-DMP, and 3,5-DMP were measured at 20°C. osti.gov It was found that the values of H and Kaw for isomeric cresols and xylenols (dimethylphenols) correlate well with their normal boiling temperatures. osti.govacs.org
Table 3: Physicochemical Properties of Selected Dimethylphenol Isomers
| Compound | Aqueous Solubility (mg/L at 25°C) | Vapor Pressure (mm Hg at 25°C) | Atmospheric Fate |
|---|---|---|---|
| 2,3-Dimethylphenol | 4,570 nih.gov | 0.036 - 0.27 (range for isomers) nih.gov | Expected to exist solely as a vapor; half-life ~3-6 hours nih.gov |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic properties of 2-Allyl-3,5-dimethylphenol. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its chemical behavior.
The electronic structure is often described in terms of molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.
Mulliken charge analysis allows for the assignment of partial atomic charges, revealing the electrostatic potential across the molecule. This information helps to identify electron-rich and electron-deficient regions, which are the likely sites for electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MEP) provides a visual representation of this charge distribution, mapping regions of varying electrostatic potential onto the electron density surface.
Table 1: Illustrative Quantum Chemical Properties of this compound
| Property | Value | Description |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | -0.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A measure of the molecule's excitability and chemical reactivity. |
| Dipole Moment | 1.5 D | Quantifies the overall polarity of the molecule. |
Note: The values presented in this table are illustrative and representative of those expected for a phenolic compound of this nature, derived from DFT calculations.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry plays a pivotal role in mapping out the intricate pathways of chemical reactions involving this compound. A notable example is its use as a substrate in studies of enantioselective vanadium-catalyzed oxidative coupling reactions. nih.gov Theoretical calculations have been employed to understand the mechanism and origin of stereoselectivity in such reactions.
By using DFT methods, such as UB3LYP and RB3LYP with basis sets like 6-31G(d) and LANL2DZ, researchers can model the entire reaction coordinate. nih.gov This involves optimizing the geometries of reactants, intermediates, transition states, and products. A transition state represents the highest energy point along the reaction pathway and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For complex reactions like asymmetric catalysis, computational models can be used to compare the energies of different diastereomeric transition structures, providing a rationale for the observed enantioselectivity. nih.gov For instance, in the oxidative coupling of phenols, the model might reveal that one transition state is lower in energy due to reduced steric hindrance or more favorable electronic interactions, thus leading to the preferential formation of one enantiomer.
Table 2: Hypothetical Activation Energies for a Representative Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) | Description |
| Initial Coordination | TS1 | 12.5 | Energy barrier for the initial binding of the phenol (B47542) to a catalyst. |
| C-C Bond Formation | TS2 | 25.0 | The rate-determining step involving the formation of a new carbon-carbon bond. |
| Product Release | TS3 | 8.0 | Energy required for the dissociation of the product from the catalyst. |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state analysis.
Predictive Modeling for Chemical Properties and Transformations
Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are valuable tools for estimating the chemical and physical properties of molecules like this compound without the need for extensive experimental testing. These models are built on the principle that the properties of a chemical are intrinsically linked to its molecular structure.
The process involves calculating a set of molecular descriptors that encode various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. These descriptors are then used to develop a mathematical model that correlates them with a specific property of interest. For phenolic compounds, such models can predict properties like toxicity, antioxidant activity, or reaction rates for various transformations.
For instance, a QSAR model for the antioxidant activity of phenols might use descriptors such as the bond dissociation enthalpy of the phenolic O-H bond, the ionization potential, and the solvent accessible surface area. By inputting the calculated descriptors for this compound into a validated QSAR model, its antioxidant potential could be predicted.
Table 3: Example of a Hypothetical QSAR Model for a Phenolic Property
| Property | Model Equation | Descriptors |
| Antioxidant Activity (IC50) | log(1/IC50) = 0.5logP - 0.1HOMO + 2.5 | logP (lipophilicity), HOMO Energy |
Note: This table presents a simplified, hypothetical QSAR model for illustrative purposes.
Future Research Directions and Emerging Applications
Exploration of Novel Biosynthetic Pathways and Natural Occurrence
Phenolic compounds are a large and diverse group of secondary metabolites produced by plants and microorganisms, often through the shikimate and phenylpropanoid pathways. wsu.eduwikipedia.orgnih.govukrbiochemjournal.org These pathways generate a variety of phenolic structures from the aromatic amino acid L-phenylalanine. nih.gov The biosynthesis of a specific molecule like 2-Allyl-3,5-dimethylphenol would require a series of enzymatic modifications, including methylation and the introduction of an allyl group.
Future research could focus on identifying the specific enzymes and genetic pathways responsible for creating such substituted phenols in nature. While allylphenols like eugenol (B1671780) (4-allyl-2-methoxyphenol) are well-known components of essential oils, the natural occurrence of this compound is not widely documented. nih.gov Prospecting for this compound could involve screening plant species known for producing other complex phenolic derivatives. frontiersin.org Understanding its biosynthesis could enable the development of transgenic plants or microbial systems for sustainable production, offering a green alternative to synthetic routes. wsu.edu The study of its natural occurrence may also shed light on its ecological roles, such as acting in plant defense mechanisms. wikipedia.orgtacanow.org
Development of Advanced Functional Derivatives with Tailored Properties
The structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of functional derivatives with tailored properties. mdpi.com Tailored functionalization is a recognized strategy to enhance the inherent properties of natural phenols or to introduce new functionalities. nih.govmdpi.com
Key modification strategies include:
Hydroxyl Group Modification: The phenolic hydroxyl group can be converted into esters or ethers. Esterification with various phenolic acids could enhance antioxidant or anti-inflammatory properties. nih.govresearchgate.net
Allyl Group Transformation: The allyl side-chain is particularly versatile. It can undergo epoxidation followed by the introduction of various nucleophilic groups, or it can be used in polymerization reactions. rhhz.netnih.gov
Aromatic Ring Substitution: Further functional groups could be added to the aromatic ring to modulate the electronic properties, solubility, and biological activity of the molecule.
These modifications can be designed to optimize specific characteristics, such as solubility in different media, antioxidant capacity, or reactivity as a monomer. mdpi.com
| Modification Site | Potential Reaction | Resulting Derivative Class | Potential Tailored Property |
|---|---|---|---|
| Hydroxyl Group | Esterification | Phenolic Esters | Enhanced lipophilicity, modified antioxidant activity |
| Hydroxyl Group | Etherification | Phenolic Ethers | Increased chemical stability, altered solubility |
| Allyl Group | Epoxidation & Ring Opening | Functionalized Diols/Ethers | Increased polarity, sites for further conjugation |
| Allyl Group | Thiol-ene Reaction | Thioether Adducts | Attachment of biomolecules or polymer chains |
| Aromatic Ring | Electrophilic Substitution | Further Substituted Phenols | Fine-tuning of electronic properties and reactivity |
Integration into Complex Chemical Systems and Processes
The bifunctional nature of this compound—possessing both a nucleophilic hydroxyl group and a polymerizable allyl group—makes it an attractive candidate for integration into more complex chemical systems.
One of the most promising areas is polymer chemistry. Allyl-containing compounds are valuable as monomers or precursors for creating polymers with specific functionalities. nih.gov Research could explore the polymerization of this compound, either through the allyl group to form polymers with pendant phenol (B47542) groups or through oxidative coupling of the phenol moiety. mdpi.comresearchgate.net Such polymers could exhibit potent antioxidant properties, making them useful as stabilizing additives in materials that are susceptible to degradation. mdpi.com
Furthermore, this compound could be copolymerized with other monomers, such as maleic anhydride (B1165640), to create novel materials. google.com Copolymers of allylphenols and maleic anhydride have been shown to be useful as epoxy resin modifiers, curatives, and additives for detergents. google.com The specific substitution pattern of this compound may offer unique advantages in terms of solubility, reactivity, and the final properties of the resulting polymer.
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The intersection of chemistry and materials science provides a fertile ground for exploring novel applications of this compound. Its phenolic structure is a foundational element in materials like phenolic resins. researchgate.net By incorporating this compound into phenolic resin formulations, it may be possible to create new materials with enhanced properties, such as improved thermal stability, flexibility (conferred by the allyl side-chains), or antioxidant capabilities.
In the realm of advanced materials, phenolic compounds are being investigated for the development of functional coatings, composites, and bio-based materials. researchgate.netnih.gov The unique structure of this compound could be leveraged to design "active" materials. For example, it could be grafted onto surfaces to create antimicrobial or antioxidant coatings. nih.gov Its potential as a bio-based building block aligns with the growing demand for sustainable materials derived from renewable resources, such as lignin, which is a natural polymer of phenolic units. youtube.com
| Research Area | Potential Role of this compound | Emerging Application |
|---|---|---|
| Polymer Chemistry | Antioxidant Monomer/Additive | Stabilized plastics, rubbers, and lubricants |
| Materials Science | Bio-based Resin Component | Advanced phenolic resins with tailored flexibility and durability |
| Surface Chemistry | Functional Coating Precursor | Antimicrobial and antioxidant surfaces for medical or food packaging applications |
| Sustainable Chemistry | Lignin-derived Platform Chemical | High-value chemicals and materials from biomass |
| Composite Materials | Matrix or Fiber-Matrix Interface Modifier | Enhanced bio-composites with improved environmental resistance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
